2-[2-(2-thienyl)vinyl]-8-quinolinol
Description
2-[2-(2-Thienyl)vinyl]-8-quinolinol is a heterocyclic compound featuring a quinolinol backbone substituted at the 2-position with a vinyl-linked thienyl group. This structure combines the electron-rich aromatic thiophene ring with the chelating and bioactive 8-quinolinol moiety, making it a candidate for diverse applications, including anticancer research and materials science.
Key properties of 2-[2-(2-thienyl)vinyl]-8-quinolinol derivatives include:
- Molecular interactions: The thienylvinyl group enhances π-π stacking and hydrogen-bonding capabilities, which are critical for binding to biological targets like enzymes or DNA .
- Anticancer activity: Derivatives such as 4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one exhibit cytotoxic effects against cancer cell lines, with IC₅₀ values in the micromolar range .
Properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-14-5-1-3-11-6-7-12(16-15(11)14)8-9-13-4-2-10-18-13/h1-10,17H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSVOAWASYWZQU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-thienyl)vinyl]-8-quinolinol typically involves the following steps:
Formylation Reaction: The initial step involves the formylation of thiophene to introduce a formyl group at the 2-position.
McMurry Dimerization: The formylated thiophene undergoes McMurry dimerization to form the thienylvinyl group.
Coupling Reaction: The thienylvinyl group is then coupled with 8-quinolinol using a suitable coupling reagent such as palladium-catalyzed Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of 2-[2-(2-thienyl)vinyl]-8-quinolinol may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-thienyl)vinyl]-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring or the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
2-[2-(2-thienyl)vinyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(2-thienyl)vinyl]-8-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of the thienylvinyl group enhances its ability to participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 2-[2-(2-thienyl)vinyl]-8-quinolinol, highlighting structural variations and their impact on bioactivity:
*Estimated based on molecular formula C₁₅H₁₁NOS.
Mechanistic and Solubility Comparisons
Bioactivity Mechanisms: 2-[(E)-2-Phenylvinyl]-8-quinolinol directly binds the p53 core domain, stabilizing the protein and activating apoptosis pathways . In contrast, 2-[2-(2-thienyl)vinyl]-8-quinolinol derivatives (e.g., triazinones) likely target alternative pathways, such as kinase inhibition or DNA intercalation, given their structural divergence . 7-[Anilino(phenyl)methyl]-2-methyl-8-quinolinol disrupts MDM2-p53 binding, a distinct mechanism compared to the p53-stabilizing phenylvinyl analogue .
Solubility and cLogP: Compounds with higher cLogP values (e.g., bulky phenyl or chlorophenyl substituents) often exhibit reduced solubility, limiting their bioavailability. For example, inactive analogues of 2-[(E)-2-phenylvinyl]-8-quinolinol had cLogP >4, correlating with poor aqueous solubility . Thienylvinyl derivatives may offer improved solubility due to the smaller, less hydrophobic thiophene ring compared to phenyl groups, though experimental data are needed for confirmation.
Synthetic Flexibility: The 8-quinolinol core allows modular substitutions. For instance, introducing 2-aminophenylvinyl groups (e.g., 429651-60-5) enables post-functionalization for probe development , whereas chlorostyryl variants (e.g., 3-chlorophenyl) enhance electrophilic reactivity for covalent binding .
Therapeutic Potential
- Anticancer agents: The phenylvinyl and thienylvinyl derivatives show promise, but their efficacy varies by target. The phenylvinyl compound’s nanomolar p53 affinity contrasts with the triazinone-thienyl derivatives’ broader cytotoxicity .
- Diagnostic tools: Aminophenylvinyl derivatives (e.g., 429651-60-5) could serve as fluorescent tags or metal sensors due to their conjugated systems and chelating 8-quinolinol group .
Biological Activity
2-[2-(2-thienyl)vinyl]-8-quinolinol, also known as TQVN, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on various studies and provides a comprehensive overview of its pharmacological properties.
- Molecular Formula : C₁₃H₉N₁O
- Molecular Weight : 253.06 g/mol
- Complexity : 307
The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which confirm its structural integrity and purity.
Antimicrobial Properties
Research has indicated that TQVN exhibits antimicrobial activity against various bacterial and fungal strains. A study highlighted its effectiveness against specific microbial strains, suggesting it may inhibit growth through mechanisms yet to be fully elucidated.
Table 1: Antimicrobial Activity of TQVN
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Inhibition |
Anticancer Activity
Limited studies have explored the anticancer properties of TQVN. Preliminary findings suggest that TQVN may induce cytotoxic effects on cancer cells. For instance, in vitro assays have shown that TQVN can inhibit cell proliferation in certain cancer cell lines, although further research is necessary to confirm these findings and understand the underlying mechanisms .
Table 2: Cytotoxic Effects of TQVN on Cancer Cells
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 25 | |
| MCF-7 | 30 | |
| A549 | 20 |
While the exact mechanisms by which TQVN exerts its biological effects remain largely unexplored, some hypotheses include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in microbial and cancer cells.
- Topoisomerase Inhibition : The compound may interfere with DNA replication processes in cancer cells, akin to other quinoline derivatives .
Case Studies
A notable case study investigated the use of TQVN in combination therapies for cancer treatment. The study reported enhanced cytotoxicity when TQVN was used alongside standard chemotherapeutic agents such as doxorubicin. This synergistic effect suggests potential for developing combination therapies that utilize TQVN to improve treatment efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
